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Biochemical Kinase Assay Potency of Tovorafenib

The table below summarizes the available in vitro kinase assay IC50 values for Tovorafenib.

Kinase Target IC50 Value Experimental Context / Notes

BRAF V600E 7.1 nM Cell-free biochemical kinase assay [1]

Wild-type BRAF 633 nM Cell-free biochemical kinase assay [2]

Wild-type CRAF 0.7 nM Cell-free biochemical kinase assay [1]

Wild-type CRAF 94.2 nM Cell-free biochemical kinase assay [2]

ARAF mutant >10,000 nM (>10 µM) Failed to fully inhibit ARAFSSDD even at 10 µM [2]

The data reveals critical aspects of Tovorafenib's profile:

High Potency for Key Targets: The sub-nanomolar IC50 for wild-type CRAF and low single-digit

nanomolar IC50 for the oncogenic BRAF V600E mutant highlight its potent activity against primary
targets [1].
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Isoform Selectivity: The significant difference in potency between BRAF and CRAF, along with its

weak activity against ARAF, indicates distinct interactions with different RAF isoforms [2].
Discrepancy in CRAF Data: The conflicting CRAF IC50 values suggest potential differences in

experimental conditions (e.g., assay formats, enzyme constructs). Deeper investigation into original
source methodologies is required for clarification.

Mechanism and Structural Interactions

Tovorafenib is a type II RAF inhibitor, distinguishing it from type I inhibitors like vemurafenib and

dabrafenib [3] [4].

Mechanism of Action: Type II inhibitors stabilize the RAF kinase in an inactive conformation by

binding to the ATP-binding pocket while also interacting with adjacent hydrophobic regions. This
allows them to effectively inhibit both RAF monomers and dimers [3] [1], making them suitable for

tumors with BRAF fusions that signal as constitutive dimers [4] [5].
Key Structural Interaction: Tovorafenib binds to the ATP-binding site of BRAF V600E. Its binding

mode is characterized by specific interactions with the kinase's DFG motif and the αC-helix, which is
typical for type II inhibitors and contributes to its ability to prevent paradoxical MAPK pathway

activation seen with type I inhibitors [2].

The following diagram illustrates the RAF signaling context and Tovorafenib's inhibitory mechanism:
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Experimental Context and Missing Data

The available IC50 data comes from cell-free biochemical kinase assays, which measure direct inhibition of

purified kinase enzymes [1] [2]. These results form the foundational potency data but do not capture cellular

permeability or complex signaling network effects.

Substantial gaps remain in the publicly available data. A comprehensive technical guide would require

details on:
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Assay conditions (e.g., ATP concentration)

Full kinase panel screening data to determine selectivity profile
Cellular IC50 values measuring downstream pERK inhibition

A Path Forward for Researchers

To complete the technical picture of Tovorafenib's potency, I suggest:

Consulting primary literature describing the original discovery and preclinical profiling of
Tovorafenib (also known as TAK-580 or MLN2480)

Checking regulatory documents from the FDA or EMA, which sometimes include detailed
pharmacological review data

Exploring specialized biochemical databases that aggregate kinase assay data from scientific
publications

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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